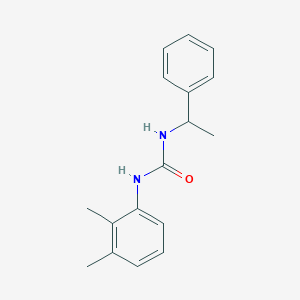
N-(2-furylmethyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-furylmethyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as FP3, is a compound that has been extensively studied in the field of neuroscience. It is a potent and selective antagonist of the dopamine D3 receptor, which is implicated in several neurological disorders, such as Parkinson's disease, schizophrenia, and addiction. FP3 has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for these disorders.
作用机制
N-(2-furylmethyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide acts as an antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic pathway of the brain. This pathway is involved in reward processing and motivation, and dysfunction of this pathway has been implicated in several neurological disorders. By blocking the D3 receptor, this compound reduces the activity of this pathway, leading to a reduction in drug-seeking behavior, improved motor function, and reduced psychotic-like behaviors.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects, primarily related to its activity as a dopamine D3 receptor antagonist. It reduces the release of dopamine in the mesolimbic pathway, leading to a reduction in reward processing and motivation. This compound also reduces neuroinflammation, which is implicated in several neurological disorders. Additionally, this compound has been shown to improve cognitive function in animal models of schizophrenia.
实验室实验的优点和局限性
N-(2-furylmethyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide has several advantages for lab experiments, primarily related to its potency and selectivity as a dopamine D3 receptor antagonist. It has been extensively studied in preclinical models, making it a well-characterized compound for further research. However, this compound has limitations related to its solubility and stability, which may affect its efficacy in vivo. Additionally, the high cost of synthesis may limit its widespread use in research.
未来方向
There are several future directions for research on N-(2-furylmethyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is the development of more potent and selective D3 receptor antagonists, which may have improved efficacy and fewer side effects. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound may lead to improved formulations for in vivo use. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans, which may lead to its development as a therapeutic agent for neurological disorders.
合成方法
The synthesis of N-(2-furylmethyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide involves several steps, starting with the reaction of 3-pyridinemethanol with 2-furaldehyde to form the intermediate, 1-(2-furylmethyl)-3-pyridinemethanol. This intermediate is then reacted with 1,4'-bipiperidine-3-carboxylic acid to form the final product, this compound. The synthesis of this compound has been optimized to improve yield and purity, making it a viable candidate for further research.
科学研究应用
N-(2-furylmethyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied in preclinical models of neurological disorders. It has shown efficacy in animal models of Parkinson's disease, where it improves motor function and reduces neuroinflammation. This compound has also been studied in models of addiction, where it reduces drug-seeking behavior and relapse. Additionally, this compound has shown promise in models of schizophrenia, where it improves cognitive function and reduces psychotic-like behaviors.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c27-22(24-15-21-6-3-13-28-21)19-5-2-10-26(17-19)20-7-11-25(12-8-20)16-18-4-1-9-23-14-18/h1,3-4,6,9,13-14,19-20H,2,5,7-8,10-12,15-17H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUULMRKIDNZXMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CC3=CN=CC=C3)C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]carbonyl}-4-ethyl-1,2,3-thiadiazole](/img/structure/B5321254.png)
![5-{[benzyl(methyl)amino]methyl}-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]isoxazole-3-carboxamide](/img/structure/B5321255.png)

![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5321277.png)
![3-hydroxy-3-{[methyl(2-thienylmethyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5321282.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5321288.png)
![3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5321295.png)
![1-(4-methoxyphenyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5321301.png)

![4-(2-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5321312.png)
![3-ethyl-6-iodo-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5321320.png)
![3-{2-[2-(1-isopropylpiperidin-4-yl)-1H-imidazol-1-yl]-1-methylethoxy}pyridine](/img/structure/B5321326.png)
![5-{4-[2-(2-sec-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5321332.png)
![ethyl 1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-4-piperidinecarboxylate hydrochloride](/img/structure/B5321341.png)